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Compound of Interest

Compound Name: Methyl 2-amino-5-methylbenzoate

Cat. No.: B016175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for key

substituted benzoates, offering insights into their structural characterization through Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited

availability of public domain experimental data for Methyl 2-amino-5-methylbenzoate, this

guide utilizes the detailed spectroscopic information of its close structural analogs: 2-Amino-5-

methylbenzoic acid and Methyl 2-aminobenzoate. This comparative approach serves as a

practical framework for interpreting the spectra of related compounds in research and

development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the two analog compounds.

These tables are designed for easy comparison and reference.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent
Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Assignment

2-Amino-5-

methylbenzoi

c acid

DMSO-d₆ 11.51 br s - COOH

7.78 d ~2.0 H-6

7.21 dd ~8.5, 2.0 H-4

5.87 br s - NH₂

2.10 s - CH₃

Methyl 2-

aminobenzoa

te

CDCl₃ 7.88 dd 8.0, 1.6 H-6

7.29 ddd 8.4, 7.2, 1.6 H-4

6.66 d 8.4 H-3

6.63 ddd 8.0, 7.2, 1.0 H-5

5.50 br s - NH₂

3.86 s - OCH₃

Table 2: ¹³C NMR Spectroscopic Data
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Compound Solvent
Chemical Shift (δ)
ppm

Assignment

2-Amino-5-

methylbenzoic acid
DMSO-d₆ 168.5 C=O

150.2 C-2

135.8 C-4

124.8 C-5

122.5 C-6

115.8 C-3

112.9 C-1

19.9 CH₃

Methyl 2-

aminobenzoate
CDCl₃ 168.3 C=O

150.5 C-2

134.4 C-4

131.5 C-6

116.8 C-5

116.3 C-3

110.8 C-1

51.5 OCH₃

Table 3: IR Spectroscopic Data
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Compound Technique
Wavenumber
(cm⁻¹)

Assignment

2-Amino-5-

methylbenzoic acid
KBr Pellet 3470, 3375

N-H stretch

(asymmetric &

symmetric)

2920
O-H stretch

(carboxylic acid)

1680
C=O stretch

(carboxylic acid)

1615, 1580
N-H bend / C=C

aromatic stretch

1300 C-O stretch

820 C-H out-of-plane bend

Methyl 2-

aminobenzoate
Thin Film 3485, 3370

N-H stretch

(asymmetric &

symmetric)

3050 C-H aromatic stretch

2950 C-H aliphatic stretch

1690 C=O stretch (ester)

1615, 1585
N-H bend / C=C

aromatic stretch

1250 C-O stretch (ester)

750 C-H out-of-plane bend

Table 4: Mass Spectrometry Data
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Compound Ionization Method
Molecular Ion (M⁺)
m/z

Key Fragment Ions
m/z

2-Amino-5-

methylbenzoic acid

Electron Ionization

(EI)
151 134, 106, 77

Methyl 2-

aminobenzoate

Electron Ionization

(EI)
151 120, 92, 65

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of

spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules is as

follows:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should

dissolve the compound completely without reacting with it.

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane

(TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C

NMR spectra.

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a

spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR,

a greater number of scans are typically required due to the low natural abundance of the ¹³C

isotope.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline corrections are then applied to obtain the final spectrum.

Infrared (IR) Spectroscopy
For solid samples, the KBr pellet method is a common technique:
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Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin,

transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

acquire the spectrum. A background spectrum of the empty sample compartment is typically

recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the analysis of relatively volatile and thermally

stable small molecules:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for

volatile compounds. The sample is vaporized in a high vacuum environment.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), which causes the ejection of an electron from the molecule, forming a

positively charged molecular ion (M⁺).

Fragmentation: The molecular ion, being highly energetic, often undergoes fragmentation,

breaking into smaller, charged fragments and neutral species.

Mass Analysis and Detection: The positively charged ions (molecular ion and fragments) are

accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each

ion.

Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow of spectroscopic analysis and the

relationships between different analytical techniques.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Caption: Logical relationships between spectroscopic techniques and structural information.
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To cite this document: BenchChem. [Spectroscopic Analysis of Substituted Benzoates: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016175#spectroscopic-data-for-methyl-2-amino-5-
methylbenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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